2-(2-Aminopyrimidin-4-yl)phenol
Overview
Description
2-(2-Aminopyrimidin-4-yl)phenol is a compound that belongs to the group of amino pyrimidine phenol derivatives. It has garnered attention in research and industrial settings due to its unique physical and chemical properties. The compound’s molecular formula is C10H9N3O, and it is known for its stability and solubility in solvents like DMSO and DMF.
Mechanism of Action
Target of Action
Similar compounds have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
Based on the structure and activity of related compounds, it can be inferred that it might interact with its targets to induce certain biological effects .
Result of Action
Related compounds have shown antiviral and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminopyrimidin-4-yl)phenol .
Biochemical Analysis
Biochemical Properties
2-(2-Aminopyrimidin-4-yl)phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of cyclin-dependent kinases, specifically CDK1 and CDK2 . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in cell cycle regulation. The compound’s ability to inhibit these kinases suggests its potential use in cancer therapy, where controlling cell proliferation is essential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on CDK1 and CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, this compound may alter gene expression patterns, leading to changes in the production of proteins that regulate cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK1 and CDK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation, although the exact duration of its effectiveness can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK1 and CDK2 without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and effectiveness. Additionally, its interaction with metabolic enzymes may affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . These interactions can influence its accumulation and localization, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating the compound in areas where its target enzymes or proteins are abundant, thereby maximizing its inhibitory potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyrimidin-4-yl)phenol typically involves the reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. This reaction proceeds through a series of steps, including ring closure, aromatization, and formation of the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopyrimidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The phenolic and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different physical and chemical properties.
Scientific Research Applications
2-(2-Aminopyrimidin-4-yl)phenol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound and its derivatives are investigated for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: The compound has shown promise as a potential antitumor agent.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopyrimidin-4-yl)-4-methylphenol
- 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Uniqueness
Compared to its similar compounds, 2-(2-Aminopyrimidin-4-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the phenolic hydroxyl group in this compound enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHIHLLTIABLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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